molecular formula C16H10Cl3NO2S B11772718 3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11772718
M. Wt: 386.7 g/mol
InChI Key: DDWAAHFYKSZNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorothiophene.

    Chlorination: Introduction of chlorine atoms at the 3 and 6 positions of the benzo[b]thiophene ring.

    Amidation: Coupling of the chlorinated benzo[b]thiophene with 5-chloro-2-methoxyaniline to form the final carboxamide product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects.

Properties

Molecular Formula

C16H10Cl3NO2S

Molecular Weight

386.7 g/mol

IUPAC Name

3,6-dichloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10Cl3NO2S/c1-22-12-5-3-8(17)6-11(12)20-16(21)15-14(19)10-4-2-9(18)7-13(10)23-15/h2-7H,1H3,(H,20,21)

InChI Key

DDWAAHFYKSZNKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.